2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid
Description
2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid is a heterocyclic compound featuring a seven-membered benzo[f][1,4]oxazepine core. This structure comprises a benzene ring fused to an oxazepine ring (an oxygen and nitrogen-containing heterocycle). The 7-chloro substituent on the benzene ring and the acetic acid moiety at the 4-position of the oxazepine ring are critical to its physicochemical and biological properties. The compound’s molecular formula is inferred as C₁₂H₁₂ClNO₃ (based on structural analogs in and ), with a molecular weight of approximately 253.69 g/mol.
Properties
IUPAC Name |
2-(7-chloro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-9-1-2-10-8(5-9)6-13(3-4-16-10)7-11(14)15/h1-2,5H,3-4,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWJMTRBIMUHSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1CC(=O)O)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticonvulsant and hypnotic effects , suggesting potential targets within the central nervous system.
Mode of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that they may interact with targets such as ion channels or neurotransmitter receptors to modulate neuronal activity.
Biochemical Pathways
Given its potential anticonvulsant activity , it may influence pathways related to neuronal excitability and neurotransmission.
Pharmacokinetics
A related compound, 7-(heptyloxy)-3,4-dihydrobenzo[f][1,4]oxazepin-5(2h)-one, has been shown to exhibit significant anticonvulsant activity with a median effective dose (ed50) of 190 mg/kg , suggesting good bioavailability.
Result of Action
Related compounds have been shown to exhibit anticonvulsant activities , suggesting that they may modulate neuronal activity and potentially suppress excessive neuronal discharges associated with conditions like epilepsy.
Biochemical Analysis
Biochemical Properties
2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes and proteins, including gamma-aminobutyric acid (GABA) receptors and voltage-gated sodium channels. These interactions are crucial for its anticonvulsant activity, as the compound modulates the inhibitory neurotransmitter GABA and stabilizes neuronal membranes by inhibiting sodium influx.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving GABAergic transmission. This modulation leads to altered gene expression and cellular metabolism, resulting in reduced neuronal excitability and increased seizure threshold. Additionally, the compound has been shown to induce hypnotic effects by enhancing the duration of sleep in animal models.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to GABA receptors, enhancing the inhibitory effects of GABA, and inhibits voltage-gated sodium channels, preventing excessive neuronal firing. These actions contribute to its anticonvulsant and hypnotic properties. The compound also influences gene expression by modulating transcription factors involved in neuronal excitability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that it maintains its anticonvulsant and hypnotic effects, although tolerance may develop with prolonged use. The compound’s stability and sustained activity make it a promising candidate for further pharmacological development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces seizure activity and induces hypnosis without significant adverse effects. At high doses, it may cause toxicity, including sedation, motor impairment, and respiratory depression. These findings highlight the importance of dose optimization in therapeutic applications.
Metabolic Pathways
This compound is metabolized primarily in the liver through oxidative and conjugative pathways. Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites. These metabolites may contribute to the compound’s pharmacological effects or be excreted from the body. Understanding the metabolic pathways is essential for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues, such as the brain. These interactions are critical for achieving therapeutic concentrations at the target sites.
Subcellular Localization
The subcellular localization of this compound influences its activity and function. The compound is primarily localized in the cytoplasm and may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with intracellular targets, such as GABA receptors and sodium channels, and for exerting its pharmacological effects.
Biological Activity
2-(7-Chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid, also known by its CAS number 2097951-02-3, is a compound of interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.
- Molecular Formula : C12H14ClNO3
- Molecular Weight : 255.69 g/mol
- Purity : Typically ≥95%
The compound interacts significantly with neuronal systems. Notably, it has been shown to modulate gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. This modulation is crucial for its potential anticonvulsant properties as it stabilizes neuronal activity and prevents seizures.
Cellular Effects
In vitro studies have demonstrated that this compound influences various cellular processes:
- Neuronal Cells : Enhances GABAergic signaling, leading to increased inhibitory neurotransmission and reduced neuronal excitability.
- Gene Expression : Affects the expression of genes related to synaptic plasticity and neuronal survival .
The compound's biological activity can be attributed to several mechanisms:
- GABA Receptor Interaction : Binds to GABA receptors, increasing chloride ion influx and hyperpolarizing the neuronal membrane.
- Enzyme Inhibition : Inhibits enzymes involved in neurotransmitter metabolism, further enhancing its anticonvulsant effects.
- Gene Modulation : Alters gene expression associated with neuronal excitability and synaptic function .
Dosage Effects in Animal Models
Research indicates that the effects of this compound vary with dosage:
- Low to Moderate Doses : Significant anticonvulsant and hypnotic effects observed without severe adverse effects.
- High Doses : Potential toxicity leading to sedation and motor impairment. The median effective dose (ED50) in animal models is approximately 19.0 mg/kg in the maximal electroshock (MES) test .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
Table 1: Summary of Research Findings
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
Preparation Methods
Heterocyclic Core Construction
The core heterocyclic structure, benzo[f]oxazepine , is typically synthesized via cyclization reactions involving substituted anthranilic acids or related precursors. The initial step often involves the formation of a benzodiazepine or oxazepine ring system through intramolecular cyclization:
- Starting materials: Substituted anthranilic acids or ortho-aminophenols with suitable side chains.
- Method: Cyclization is achieved via condensation with chlorinated intermediates or via oxidative cyclization using reagents such as polyphosphoric acid (PPA) or phosphoryl chloride (POCl₃).
Research Data:
While specific details for this exact compound are sparse, similar heterocyclic cores have been synthesized via cyclization of aminoaryl derivatives with chloroalkyl or chloroaryl precursors under reflux conditions in organic solvents like acetic acid or ethanol.
Side Chain Functionalization to Attach the Acetic Acid Moiety
The acetic acid side chain is typically appended via nucleophilic substitution or coupling reactions:
-
- Use of carboxymethylation strategies, where formaldehyde derivatives or chloroacetic acid are reacted with the heterocyclic intermediate under basic conditions to form the acetic acid linkage.
Research Data:
In related syntheses, chloroacetic acid derivatives have been coupled to heterocyclic systems using bases like potassium carbonate in polar aprotic solvents (DMF or DMSO), facilitating nucleophilic substitution at the heterocycle.
Final Purification and Characterization
The synthesized compound is purified via chromatographic techniques such as silica gel column chromatography, utilizing solvent systems like hexane/ethyl acetate or dichloromethane/methanol mixtures. Structural confirmation involves spectroscopic methods including NMR, HRMS, and IR.
Summary of Preparation Strategy
Research Findings and Notes
- The heterocyclic core synthesis relies on intramolecular cyclization strategies, often optimized via temperature control and choice of solvents.
- Selective chlorination at position 7 is achieved through regioselective halogenation protocols, critical for subsequent functionalization.
- The acetic acid side chain is introduced through nucleophilic substitution, with reaction conditions tailored to maximize yield and purity.
- Final compounds are characterized by NMR, HRMS, and IR to confirm structure and purity, ensuring reproducibility.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid?
- Methodological Answer : The compound is typically synthesized via acylation of a benzodiazepine core precursor. For example, reacting the core structure with chloroacetyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Subsequent heterocyclization and purification steps (recrystallization or chromatography) yield the final product .
| Reaction Step | Conditions | Key Reagents |
|---|---|---|
| Acylation | 0–5°C, inert atmosphere | Chloroacetyl chloride, triethylamine |
| Heterocyclization | Reflux in THF | - |
| Purification | Column chromatography | Silica gel, ethyl acetate/hexane |
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Based on structurally related benzodiazepines, the compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use PPE: nitrile gloves, chemical-resistant lab coats, and P95 respirators for aerosol control. Ensure fume hoods are used during synthesis to mitigate inhalation risks .
Q. How can researchers verify the purity of synthesized batches?
- Methodological Answer : Analytical methods include:
- HPLC : C18 column, mobile phase of acetonitrile/water (70:30), UV detection at 254 nm.
- NMR : Confirm absence of unreacted precursors (e.g., δ 2.5–3.0 ppm for acetic acid protons).
- Mass Spectrometry : ESI-MS to validate molecular ion peaks (expected m/z ~295.7 for [M+H]⁺) .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The oxazepine ring’s electron-deficient nitrogen and chlorine substituent at position 7 enhance electrophilicity. Density Functional Theory (DFT) studies suggest that the chloro group stabilizes transition states during SNAr (nucleophilic aromatic substitution), enabling regioselective modifications at the 4-position .
| Substitution Site | Activating Groups | Theoretical ΔG‡ (kcal/mol) |
|---|---|---|
| Position 4 (acetic acid) | Electron-withdrawing (Cl) | 12.3 |
| Position 2 (oxazepine) | Electron-donating (O) | 18.9 |
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Methodological Answer : Stability studies for analogous compounds show:
- Polar solvents (e.g., DMSO) : Accelerate hydrolysis of the acetic acid moiety at >25°C.
- Non-polar solvents (e.g., hexane) : Reduce degradation rates (t₁/₂ > 6 months at 4°C).
- Contradiction Note : While states "no stability data available," extrapolation from benzodiazepine analogs suggests refrigeration (<4°C) in amber vials minimizes decomposition .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in receptor binding assays (e.g., GABA_A vs. serotonin receptors) may arise from:
- Isomeric impurities : Chiral HPLC to isolate enantiomers and test separately.
- Assay conditions : Standardize buffer pH (7.4) and ionic strength (150 mM NaCl) to reduce variability.
- Meta-analysis : Compare EC₅₀ values across studies using standardized statistical models (e.g., Hill equation) .
Experimental Design & Data Analysis
Q. How to design a study evaluating the compound’s metabolic fate in vitro?
- Methodological Answer :
Hepatocyte Incubation : Use primary human hepatocytes (3 donors) with 10 µM compound in Williams’ Medium E.
Sampling : Collect aliquots at 0, 1, 2, 4, 8, 24 hours.
Analytics : LC-MS/MS to identify phase I (oxidation) and phase II (glucuronidation) metabolites.
Data Normalization : Express metabolite levels as % of parent compound remaining .
Q. What statistical methods address batch-to-batch variability in synthesis yields?
- Methodological Answer : Implement a factorial design of experiments (DoE) to optimize parameters:
- Factors : Reaction temperature (20–60°C), catalyst loading (0.1–1.0 eq).
- Response Surface Modeling : Use ANOVA to identify significant interactions (p < 0.05).
- Validation : Replicate center-point conditions to confirm reproducibility (RSD < 5%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
